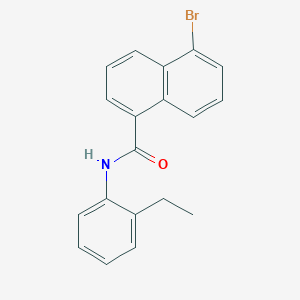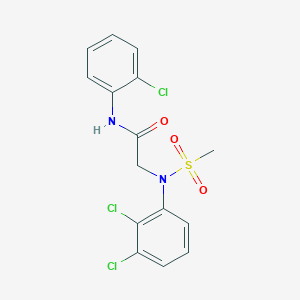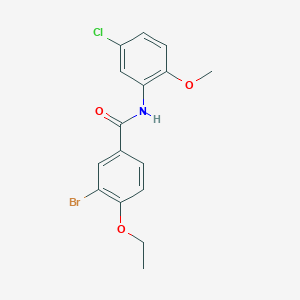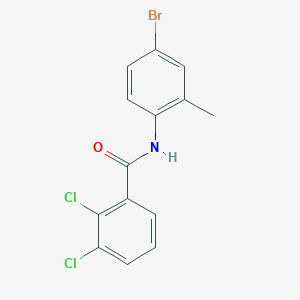
5-bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide
Vue d'ensemble
Description
5-Bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C19H16BrNO. This compound is part of the naphthamide family, which is known for its diverse applications in various fields, including organic electronics and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide typically involves the bromination of N-(2-ethylphenyl)naphthalene-1-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Various substituted naphthamide derivatives.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydro-naphthamide derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-carboxamide Derivatives: Compounds with similar structures but different substituents on the naphthalene ring.
Bromo-substituted Aromatics: Compounds with bromine atoms attached to aromatic rings, such as 5-bromo-2-phenylpyridine.
Uniqueness
5-Bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and potential therapeutic agents .
Propriétés
IUPAC Name |
5-bromo-N-(2-ethylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO/c1-2-13-7-3-4-12-18(13)21-19(22)16-10-5-9-15-14(16)8-6-11-17(15)20/h3-12H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSNUGDPBXEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3702268.png)
![N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3702269.png)
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3702274.png)
![2-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3702282.png)
![2-iodo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3702288.png)
![3-bromo-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3702296.png)

![3-[(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-6-ETHOXYPHENOXY)METHYL]BENZOIC ACID](/img/structure/B3702316.png)
![2-{[(3-Bromo-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3702329.png)

![9-{4-[(2-chlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3702343.png)


![2-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B3702372.png)
